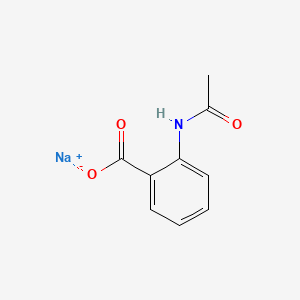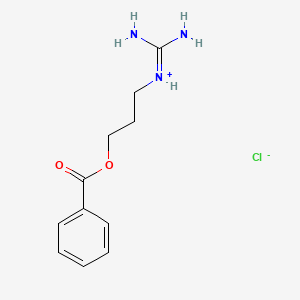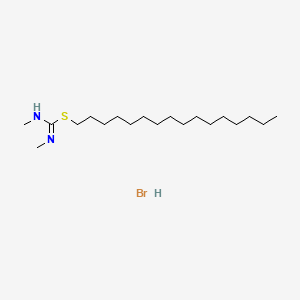
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide: is a chemical compound with the molecular formula C19H40N2S·HBr It is a derivative of pseudourea, characterized by the presence of a long hexadecyl chain and a thio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide typically involves the reaction of hexadecylamine with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium or potassium salts of the desired nucleophile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecylamine derivatives.
Substitution: Corresponding halide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the synthesis of complex molecules.
Biology: In biological research, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate drugs and enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it useful in the formulation of detergents, cosmetics, and other personal care products.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide involves its interaction with cellular membranes. The long hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydriodide
- Hexadecylamine
- Dimethylthiocarbamoyl chloride
Comparison: Compared to similar compounds, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is unique due to the presence of both a long alkyl chain and a thio group This combination imparts distinct chemical and physical properties, such as enhanced amphiphilicity and reactivity
Propiedades
Número CAS |
15724-08-0 |
|---|---|
Fórmula molecular |
C19H41BrN2S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
hexadecyl N,N'-dimethylcarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C19H40N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20-2)21-3;/h4-18H2,1-3H3,(H,20,21);1H |
Clave InChI |
GPKRUJNYDLCPOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC(=NC)NC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





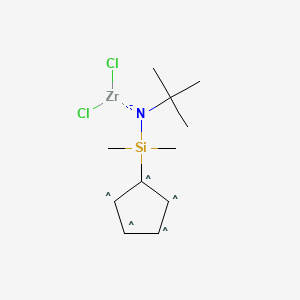
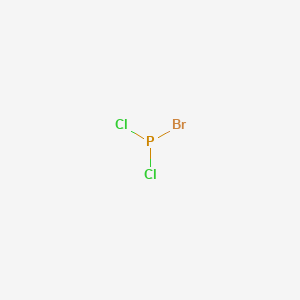
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
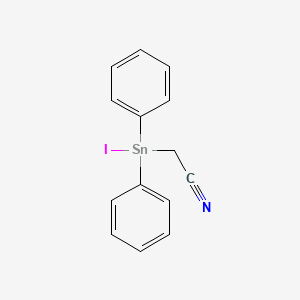
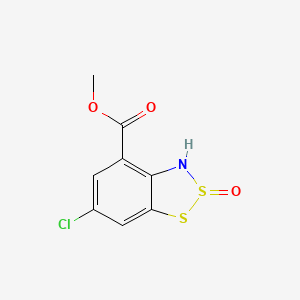
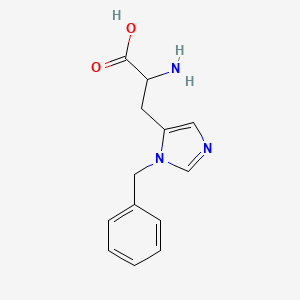
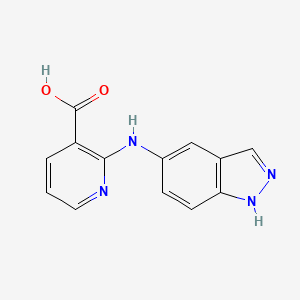
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
